molecular formula C19H15N3O2 B4692679 6-(4-methoxyphenyl)-5-phenylfuro[2,3-d]pyrimidin-4-amine CAS No. 14774-66-4

6-(4-methoxyphenyl)-5-phenylfuro[2,3-d]pyrimidin-4-amine

Cat. No.: B4692679
CAS No.: 14774-66-4
M. Wt: 317.3 g/mol
InChI Key: FXZGACQGWCUFQC-UHFFFAOYSA-N
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Description

6-(4-methoxyphenyl)-5-phenylfuro[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of furo[2,3-d]pyrimidines. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Properties

IUPAC Name

6-(4-methoxyphenyl)-5-phenylfuro[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2/c1-23-14-9-7-13(8-10-14)17-15(12-5-3-2-4-6-12)16-18(20)21-11-22-19(16)24-17/h2-11H,1H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXZGACQGWCUFQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C3=C(N=CN=C3O2)N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20367061
Record name STK221461
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20367061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14774-66-4
Record name STK221461
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20367061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methoxyphenyl)-5-phenylfuro[2,3-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminonicotinonitrile with appropriate aromatic aldehydes, followed by cyclization and functional group modifications. Microwave irradiation has been employed to enhance the efficiency of these reactions, resulting in higher yields and reduced reaction times .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve the scalability and reproducibility of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(4-methoxyphenyl)-5-phenylfuro[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium hydroxide in ethanol or potassium carbonate in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(4-methoxyphenyl)-5-phenylfuro[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain kinases or interfere with DNA replication processes. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-methoxyphenyl)-5-phenylfuro[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern and the presence of both furan and pyrimidine rings. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

The compound 6-(4-methoxyphenyl)-5-phenylfuro[2,3-d]pyrimidin-4-amine is a member of the furo[2,3-d]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer and antimicrobial properties, supported by data tables and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC19H15N3O2
Molecular Weight318.33 g/mol
CAS Number873306-33-3

The structure features a furo[2,3-d]pyrimidine core substituted with a methoxyphenyl group, which is crucial for its biological activity.

Anticancer Properties

Research has indicated that This compound exhibits significant anticancer activity. The mechanism of action involves:

  • Inhibition of Tubulin Polymerization : The compound binds to the colchicine site on tubulin, disrupting microtubule dynamics and inducing cell cycle arrest in the G2/M phase. This action is similar to other known tubulin inhibitors.

Key Findings from Studies

  • Cell Lines Tested : Various human cancer cell lines, including gastric cancer (SGC-7901).
  • Activity Level : Moderate to high antiproliferative activity was observed across different concentrations.

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated promising antimicrobial properties. Studies have shown:

  • Inhibition Zones : Significant inhibition zones against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

Comparative Activity

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli20

Gram-negative bacteria were found to be more susceptible compared to Gram-positive strains.

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activities of this compound. Modifications at various positions on the furo[2,3-d]pyrimidine ring have been explored:

PositionSubstituentEffect on Activity
C-2Lipophilic groupsIncreased antibacterial activity
C-4Aromatic substitutionsEnhanced anticancer properties

These modifications can significantly influence the compound's interaction with biological targets, enhancing both anticancer and antimicrobial efficacy.

Tubulin Inhibition Study

A specific analog of this compound demonstrated superior potency in inhibiting tubulin polymerization compared to other derivatives within its class. This highlights its potential as a lead compound in developing new anticancer agents.

Antimicrobial Evaluation

Functionalized magnetic nanoparticles incorporating this furo[2,3-d]pyrimidine derivative showed enhanced antibacterial activity due to increased surface area and reactivity. This innovative approach may pave the way for novel antimicrobial therapies.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 6-(4-methoxyphenyl)-5-phenylfuro[2,3-d]pyrimidin-4-amine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step condensation reactions. For example, analogous furopyrimidine derivatives are synthesized via nucleophilic substitution or cyclocondensation of halogenated precursors (e.g., bromo-fluoroacetophenone) with amines under basic conditions . Key parameters include solvent selection (e.g., DMF or THF), temperature control (80–120°C), and catalysts like triethylamine. Optimization trials suggest that yields improve with slow addition of reagents and inert atmospheres (N₂/Ar) to prevent side reactions .

Q. How is structural characterization of this compound performed, and what analytical techniques are critical for confirming purity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methoxyphenyl protons at δ 3.3–3.8 ppm, aromatic protons at δ 6.8–8.1 ppm) .
  • X-ray Crystallography : Resolves dihedral angles between the furopyrimidine core and substituents (e.g., 12.8° twist for phenyl groups) to confirm spatial orientation .
  • Mass Spectrometry : HRMS validates molecular weight (e.g., [M+H]+ calculated for C₂₅H₂₀N₃O₂: 394.15) .

Q. What preliminary biological screening assays are recommended to evaluate its therapeutic potential?

  • Methodological Answer : Initial screens include:

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to standard drugs .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
  • Enzyme Inhibition : Kinase or protease inhibition assays using fluorogenic substrates .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s binding affinity to biological targets?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to predict interactions with targets (e.g., EGFR kinase). Focus on substituent modifications (e.g., methoxyphenyl vs. fluorophenyl) to enhance hydrogen bonding or π-π stacking .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to identify residues critical for binding .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity to prioritize synthetic targets .

Q. What strategies resolve contradictions in biological activity data across different studies?

  • Methodological Answer :

  • Standardized Protocols : Ensure consistent cell lines, assay conditions (e.g., serum concentration, incubation time), and compound purity (>95% by HPLC) .
  • Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables (e.g., solvent effects in DMSO) .
  • Mechanistic Follow-Ups : Use knock-out models or siRNA to confirm target specificity if activity varies .

Q. How do structural modifications (e.g., substituent variations) impact physicochemical properties and bioavailability?

  • Methodological Answer :

  • LogP Calculations : Predict lipophilicity changes using software like MarvinSuite. For example, replacing methoxy with trifluoromethyl increases logP from 2.1 to 3.4, enhancing membrane permeability .
  • Solubility Testing : Measure equilibrium solubility in PBS (pH 7.4) and simulate intestinal absorption via Caco-2 cell monolayers .
  • Metabolic Stability : Incubate with liver microsomes to assess CYP450-mediated degradation; fluorinated analogs often show longer half-lives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.